Carumonam Sodium

Description

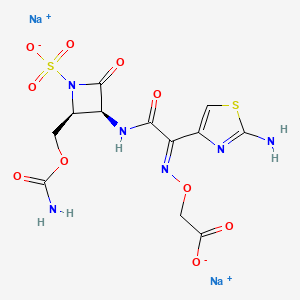

Structure

2D Structure

Properties

CAS No. |

86832-68-0 |

|---|---|

Molecular Formula |

C12H12N6Na2O10S2 |

Molecular Weight |

510.4 g/mol |

IUPAC Name |

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate |

InChI |

InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1 |

InChI Key |

BGGXRVPCJUKHTQ-AHCAJXDVSA-L |

Isomeric SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carumonam Sodium; AMA-1080; Ro-17-2301; AMA 1080; Ro 17 2301; AMA1080; Ro172301; Amasulin |

Origin of Product |

United States |

Foundational & Exploratory

Carumonam Sodium: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Carumonam (B1668587) Sodium, a monobactam antibiotic, on bacterial cell walls. The following sections detail its molecular interactions, quantitative inhibition data, and the experimental protocols used to elucidate its activity.

Introduction

Carumonam Sodium is a synthetic monobactam antibiotic with potent bactericidal activity primarily directed against a wide spectrum of aerobic Gram-negative bacteria.[1][2][3][4] Developed by Takeda Pharmaceutical Company, it belongs to the β-lactam class of antibiotics.[5] Its unique monocyclic β-lactam ring structure confers significant stability against hydrolysis by most common β-lactamases, making it an effective agent against many resistant bacterial strains.[1][3] This guide focuses on the core mechanism by which this compound exerts its antibacterial effects: the targeted inhibition of bacterial cell wall synthesis.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The structural integrity of bacterial cells is maintained by the peptidoglycan layer of the cell wall. This essential polymer is synthesized in a series of enzymatic steps, with the final stages of cross-linking catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs). This compound's bactericidal action stems from its ability to interfere with this crucial process.

The primary mechanism of action of this compound is the inhibition of the transpeptidation step in peptidoglycan synthesis.[5] It achieves this by covalently binding to the active site of specific PBPs. This binding is irreversible and inactivates the enzyme, preventing the formation of the peptide cross-links that provide the cell wall with its strength and rigidity. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

This compound exhibits a high degree of selectivity for certain PBPs. In Gram-negative bacteria, its principal target is Penicillin-Binding Protein 3 (PBP3) .[5][6] PBP3 is primarily involved in septum formation during cell division. Inhibition of PBP3 leads to the formation of long, filamentous bacterial forms, as the cells continue to grow but are unable to divide, ultimately resulting in cell death.[5] this compound also demonstrates a milder affinity for Penicillin-Binding Protein 1a (PBP1a) , which is a bifunctional enzyme involved in the elongation of the peptidoglycan sacculus.[5][6] Its affinity for other PBPs in Gram-negative bacteria is generally poor.[5] This targeted action against essential PBPs underscores its potent activity against these pathogens.

The effectiveness of this compound against Gram-negative bacteria is also attributed to its ability to penetrate the outer membrane of these organisms.[3]

Figure 1: Mechanism of action of this compound on Gram-negative bacteria.

Quantitative Data on PBP Inhibition and Antibacterial Activity

The efficacy of this compound is quantified by its binding affinity to target PBPs, typically expressed as the 50% inhibitory concentration (IC50), and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Inhibition

The following table summarizes the IC50 values of this compound for the PBPs of several key Gram-negative pathogens.

| Bacterial Species | PBP Target | IC50 (µg/mL) |

| Escherichia coli | PBP3 | 0.1 |

| PBP1a | 5 | |

| Enterobacter cloacae | PBP3 | 0.4 |

| PBP1a | 10 | |

| Pseudomonas aeruginosa | PBP3 | 0.2 |

| PBP1a | >100 | |

| Data sourced from "Affinity of Carumonam for Penicillin-Binding Proteins" (1986).[5] |

Antibacterial Spectrum

The in vitro activity of this compound against a range of Gram-negative bacteria is presented below.

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤ 0.5 |

| Citrobacter spp. | ≤ 8 |

| Non-fermenters | ≤ 32 |

| Gentamicin-resistant bacilli | ≤ 64 |

| MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. | |

| Data compiled from Hoepelman et al., 1987.[4] |

Experimental Protocols: PBP Binding Assays

The determination of the binding affinity of β-lactam antibiotics to their target PBPs is crucial for understanding their mechanism of action. Below are detailed methodologies for conducting competitive PBP binding assays.

Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) and lyse the cells, typically by sonication or using a French press.

-

Membrane Isolation: Perform a series of centrifugation steps, including a low-speed spin to remove unlysed cells and debris, followed by a high-speed ultracentrifugation to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins. Resuspend the final membrane preparation in a storage buffer, which may contain a cryoprotectant like glycerol, and store at -80°C until use.

Competitive PBP Binding Assay with a Labeled β-Lactam

This protocol describes a competitive binding assay using a labeled β-lactam (e.g., radiolabeled or fluorescently tagged) to determine the IC50 of an unlabeled competitor like this compound.

-

Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the isolated bacterial membranes and varying concentrations of the unlabeled competitor (this compound). Include a control with no competitor.

-

Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the unlabeled antibiotic to bind to the PBPs.

-

Addition of Labeled β-Lactam: Add a fixed, saturating concentration of a labeled β-lactam, such as [¹⁴C]-Benzylpenicillin or a fluorescent penicillin analog like Bocillin-FL.

-

Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the labeled β-lactam to bind to the remaining available PBPs.

-

Termination and Separation: Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification:

-

For radiolabeled probes, visualize the labeled PBPs using autoradiography or a phosphorimager.

-

For fluorescent probes, visualize the labeled PBPs using a fluorescence scanner.

-

Quantify the band intensities for each PBP at each competitor concentration.

-

-

Data Analysis: Calculate the percentage of inhibition of labeled β-lactam binding at each concentration of the competitor. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PBP.

Figure 2: Experimental workflow for a competitive PBP binding assay.

Conclusion

This compound is a potent monobactam antibiotic that exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis. Its high affinity for PBP3 in Gram-negative bacteria disrupts cell division, leading to cell death. The quantitative data on PBP inhibition and its broad spectrum of activity against clinically relevant Gram-negative pathogens, coupled with its stability against β-lactamases, underscore its therapeutic value. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other PBP-targeting antibiotics.

References

- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carumonam's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro antimicrobial activity of carumonam (Ro 17-2301) and its influence on the activity of other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Compound | AntibioticDB [antibioticdb.com]

Carumonam Sodium's Binding Affinity to Penicillin-Binding Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam Sodium is a synthetic monobactam antibiotic with a targeted mechanism of action against Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] These enzymes play a critical role in the final stages of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these proteins, Carumonam disrupts cell wall integrity, leading to cell lysis and death.[4] This guide provides a comprehensive technical overview of this compound's binding affinity to various PBPs, details the experimental methodologies for determining these affinities, and presents its mechanism of action.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Carumonam's primary mode of action is the targeted disruption of bacterial cell wall biosynthesis. This process is initiated by the drug's binding to specific PBPs located in the bacterial periplasm. The binding event acylates a serine residue within the active site of the PBP, forming a stable, covalent complex. This irreversible inhibition prevents the PBP from carrying out its essential transpeptidase function: the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to morphological changes, such as filamentation, and eventual cell lysis.[1] Carumonam exhibits a particularly high affinity for PBP 3, which is primarily involved in septum formation during cell division.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The following tables summarize the IC50 values of Carumonam for the principal PBPs in key bacterial species.

Table 1: Binding Affinity of Carumonam to Escherichia coli K12 PBPs [1]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 8 |

| PBP 1b | >100 |

| PBP 2 | >100 |

| PBP 3 | 0.15 |

| PBP 4 | >100 |

| PBP 5/6 | >100 |

Table 2: Binding Affinity of Carumonam to Enterobacter cloacae 908S PBPs [1]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 10 |

| PBP 1b | >100 |

| PBP 2 | Not Detected |

| PBP 3 | 0.4 |

| PBP 4 | >100 |

| PBP 5/6 | >100 |

Table 3: Binding Affinity of Carumonam to Pseudomonas aeruginosa NCTC 10662 PBPs [1]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 10 |

| PBP 1b | >100 |

| PBP 2 | >100 |

| PBP 3 | 0.04 |

| PBP 4 | >100 |

| PBP 5 | >100 |

Table 4: Binding Affinity of Carumonam to Staphylococcus aureus Schoch PBPs [1]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1 | 375 |

| PBP 2 | >500 |

| PBP 3 | >500 |

| PBP 4 | >500 |

Data sourced from a 1986 study by R. Then.[1]

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay. This can be performed using either radiolabeled or, more commonly in modern labs, fluorescently labeled penicillin derivatives.

Competitive PBP Binding Assay Protocol

This protocol is a generalized methodology based on common practices for determining PBP binding affinity.

1. Preparation of Bacterial Membranes:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using mechanical means, such as sonication or a French press, on ice. For Gram-positive bacteria like S. aureus, enzymatic pretreatment with lysostaphin (B13392391) and lysozyme (B549824) may be necessary.[1]

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Subsequently, centrifuge the supernatant at a high speed (ultracentrifugation) to pellet the bacterial membranes, which contain the PBPs.

-

Protein Quantification: Resuspend the membrane pellet in a storage buffer and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay). The membrane preparation can be stored at -80°C until use.

2. Competitive Binding Assay:

-

Pre-incubation with Carumonam: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with a range of concentrations of this compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of Carumonam to the PBPs.

-

Labeling with a Reporter Probe: Add a fixed concentration of a labeled β-lactam probe (e.g., [14C]-benzylpenicillin or the fluorescent Bocillin-FL) to each reaction tube and incubate for a specific time to allow the probe to bind to the available (uninhibited) PBPs.

-

Termination of Reaction: Stop the binding reaction by adding an excess of unlabeled penicillin or by adding SDS-PAGE loading buffer and heating.

3. Detection and Quantification:

-

SDS-PAGE: Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization:

-

For radiolabeled probes, visualize the labeled PBPs using autoradiography or a phosphorimager.

-

For fluorescent probes, visualize the labeled PBPs in the gel using a fluorescence scanner.

-

-

Quantification: Quantify the signal intensity of each PBP band using densitometry software.

-

IC50 Determination: Plot the percentage of reporter probe binding (relative to a control with no Carumonam) against the logarithm of the Carumonam concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound's efficacy as an antibiotic is intrinsically linked to its high binding affinity for specific penicillin-binding proteins, most notably PBP 3, in Gram-negative bacteria. This targeted inhibition of cell wall synthesis underscores its potent bactericidal activity. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to characterize the interactions of novel β-lactam antibiotics and to develop strategies to overcome antibiotic resistance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carumonam Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam Sodium is a synthetic monobactam antibiotic effective against a wide range of gram-negative bacteria.[1] Developed by Takeda Pharmaceutical Company, it is noted for its resistance to many beta-lactamase enzymes that inactivate other beta-lactam antibiotics.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and key experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a colorless powder.[2] While a specific melting point is not widely reported in publicly available literature, its thermal behavior can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Information regarding its solubility in various solvents is also limited, with solubility in DMSO being reported.[3]

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (Z)-[[[(2-Amino-4-thiazolyl)[[(2S,3S)-2-(hydroxymethyl)-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]acetic acid, carbamate (B1207046) (ester), disodium (B8443419) salt | [4] |

| Molecular Formula | C₁₂H₁₂N₆Na₂O₁₀S₂ | [4][5] |

| Molecular Weight | 510.37 g/mol | [4] |

| Appearance | Colorless powder | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of Carumonam and other monobactams are the Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] By binding to these proteins, particularly PBP3 in Gram-negative bacteria, Carumonam blocks the cross-linking of peptidoglycan chains. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[1]

Signaling Pathway of this compound

Mechanism of action of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antibiotics. For Carumonam, a 30-microgram disk is typically used.[6][7]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically equivalent to a 0.5 McFarland standard.[8]

-

Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.[8]

-

Disk Application: Aseptically apply a 30-µg Carumonam disk to the surface of the inoculated agar.[6]

-

Incubation: Incubate the plates at 35°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around the disk in millimeters.

-

Interpretation: Interpret the results based on established guidelines.[6]

Table 2: Interpretive Criteria for Carumonam Disk Diffusion Susceptibility Testing

| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) | Reference |

| ≥ 21 | Susceptible | ≤ 8.0 | [7] |

| 15 - 20 | Intermediate | - | [7] |

| ≤ 14 | Resistant | ≥ 32 | [7] |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for the quantification and purity assessment of this compound. While a specific, validated monograph method is not publicly available, a general reversed-phase HPLC method can be developed based on methods for similar compounds.

General Protocol:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for best peak shape and retention.

-

Detection: UV detection is commonly used for beta-lactam antibiotics. The specific wavelength for this compound would need to be determined by UV-Vis spectroscopy.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.

Experimental Workflow for HPLC Analysis

A general workflow for the HPLC analysis of this compound.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a substance, such as melting, decomposition, and stability.

General Protocol for DSC:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and reference is measured as a function of temperature, revealing endothermic (melting) and exothermic (decomposition) events.

General Protocol for TGA:

-

An accurately weighed sample of this compound is placed in a tared TGA pan.

-

The pan is heated at a constant rate in a controlled atmosphere.

-

The weight of the sample is continuously monitored as a function of temperature.

-

Weight loss indicates decomposition or loss of volatiles.

Stability

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound. While key identifiers and its mechanism of action are well-documented, specific quantitative data for properties like melting point and solubility, as well as detailed stability profiles and validated analytical methods, are not extensively available in the public domain. The provided experimental protocols offer a starting point for researchers and drug development professionals working with this important antibiotic. Further experimental work is necessary to fully characterize its physicochemical properties and to develop and validate specific analytical methods for its quality control.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. CARUMONAM | 87638-04-8 [chemicalbook.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Susceptibility testing of carumonam: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. asm.org [asm.org]

Carumonam Sodium CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carumonam (B1668587) Sodium, a monobactam antibiotic. It covers its chemical identity, mechanism of action, antimicrobial activity, and relevant experimental methodologies.

Chemical Identity and Structure

Carumonam Sodium is the disodium (B8443419) salt of Carumonam, a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1]

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) Registry Numbers for Carumonam and its sodium salt are essential for their unambiguous identification.

| Compound | CAS Number | Molecular Formula |

| Carumonam | 87638-04-8[1][2][3] | C₁₂H₁₄N₆O₁₀S₂[1][2][4] |

| This compound | 86832-68-0[5] | C₁₂H₁₂N₆Na₂O₁₀S₂[2] |

Molecular Weight and Structure

The structural details of this compound are fundamental to understanding its chemical properties and biological activity.

| Compound | Molecular Weight | Key Structural Features |

| Carumonam | 466.4 g/mol [1] | N-sulfonated monobactam[1] |

| This compound | 510.37 g/mol [2][6] | Disodium salt of Carumonam |

Chemical Structure of Carumonam:

The IUPAC name for Carumonam is 2-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid.[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary target of Carumonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[7] The binding of Carumonam to PBP3 blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8] This mechanism is particularly effective against Gram-negative bacteria.[7][8] Notably, Carumonam is resistant to hydrolysis by many β-lactamase enzymes produced by bacteria.[7]

Quantitative Data

In Vitro Antimicrobial Activity

Carumonam demonstrates significant activity against a range of Gram-negative bacteria.

| Organism | MIC₉₀ (μg/mL) | Reference |

| Enterobacteriaceae | 0.013 - 25 | [9] |

| Pseudomonas aeruginosa | 12.5 | [9] |

| Klebsiella oxytoca | 0.2 | [9] |

| Gentamicin-resistant Pseudomonas aeruginosa | 8 | [3] |

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of Carumonam has been evaluated in human volunteers.

| Parameter | Value | Conditions | Reference |

| Elimination Half-life | 1.3 - 1.5 hours | Single and multiple IV doses of 1g and 2g | [5] |

| Volume of Distribution | 0.16 - 0.19 L/kg | Single and multiple IV doses | [5] |

| Protein Binding | 28% | Human plasma | [5] |

| Urinary Excretion (24h) | 75.0% - 80.7% (unchanged) | Single and multiple IV doses | [5] |

| Elimination Half-life (Renal Impairment) | 1.7h (CLcr >60) to 11.3h (CLcr <10) | Single 1g IV dose |

Experimental Protocols

Synthesis of this compound

A synthetic method for this compound is described in patent CN103044416A. The process involves the reaction of Carumonam with an inorganic base in an aqueous solution, followed by precipitation with an organic solvent.

-

Reaction: Carumonam is dissolved in water with an inorganic base (e.g., sodium bicarbonate, sodium hydroxide, or sodium acetate).

-

Temperature and Time: The reaction is stirred at a temperature ranging from 0 to 80°C for 0.5 to 3 hours.

-

Crystallization: An organic solvent such as ethanol, methanol, or tetrahydrofuran (B95107) is added to the reaction mixture.

-

Isolation: The mixture is cooled to between -20 and 20°C to induce crystallization. The resulting solid is collected by filtration and dried under vacuum.

-

Purity: The patent reports yields of 71-78% with HPLC purity greater than 98%.

Antimicrobial Susceptibility Testing

The susceptibility of bacteria to Carumonam can be determined using standard methods such as disk diffusion and broth microdilution.

-

Disk Diffusion: For the 30-microgram Carumonam disk, the interpretive criteria are as follows: a zone of inhibition diameter of ≥ 23 mm indicates susceptibility, and a diameter of ≤ 17 mm indicates resistance.

-

Broth Microdilution: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Carumonam that inhibits visible bacterial growth after incubation. Quality control ranges for E. coli ATCC 25922 are 0.03 to 0.25 µg/mL, and for P. aeruginosa ATCC 27853 are 1.0 to 4.0 µg/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of Carumonam in biological matrices like plasma and urine can be quantified using reversed-phase HPLC.

-

Method: A common method involves ion-pair or ion-suppression reversed-phase chromatography.

-

Japanese Pharmacopoeia Method:

-

Column: CAPCELL PAK C18 UG120 S5; 4.6 mm i.d. x 150 mm

-

Mobile Phase: 0.76 mmol/L Ammonium sulfate (B86663) / Methanol / Acetic Acid (97/2/1)

-

Flow Rate: 1.6 mL/min

-

Temperature: 30 °C

-

Detection: PDA at 254 nm

-

Internal Standard: Resorcinol

-

References

- 1. Susceptibility testing of carumonam: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103044416A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. Susceptibility testing of carumonam: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]

- 8. A Novel High Performance Liquid Chromatographic Method for Simultaneous Determination of Ceftriaxone and Sulbactam in Sulbactomax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Carumonam Sodium: A Technical Guide to its Beta-Lactamase Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam (B1668587) sodium is a synthetic monobactam antibiotic noted for its focused activity against a wide spectrum of aerobic Gram-negative bacteria.[1] In an era where beta-lactamase production is a primary mechanism of bacterial resistance to beta-lactam antibiotics, the stability of new antimicrobial agents against these enzymes is a critical determinant of their clinical efficacy.[2] Carumonam has demonstrated remarkable resistance to hydrolysis by a broad array of beta-lactamases, positioning it as a valuable agent in combating infections caused by multidrug-resistant pathogens.[3][4] This technical guide provides an in-depth analysis of the beta-lactamase stability profile of Carumonam, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and interaction with beta-lactamases.

Mechanism of Action

Carumonam exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[5] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final transpeptidation step of peptidoglycan synthesis.[6][7] By binding with high affinity to PBP3, Carumonam blocks the cross-linking of peptidoglycan chains, leading to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually undergo lysis.[7]

References

- 1. Biochemical characterization of New Delhi metallo-β-lactamase variants reveals differences in protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam. | Semantic Scholar [semanticscholar.org]

- 5. Comparative in vitro activity of carumonam (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

Carumonam Sodium: A Technical Guide to its Spectrum of Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam (B1668587) sodium is a monobactam antibiotic with a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This targeted action, combined with its stability in the presence of many β-lactamases, makes it a subject of interest in the ongoing challenge of antimicrobial resistance.[3][4] This technical guide provides an in-depth overview of Carumonam's efficacy, the methodologies used to evaluate its activity, and the molecular pathways governing bacterial resistance.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of Carumonam has been evaluated against a wide range of clinically significant Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative measure of its potency. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of Carumonam Against Key Gram-negative Isolates

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 311 (pooled) | ≤0.5 | ≤0.5 | - |

| Klebsiella pneumoniae | 311 (pooled) | ≤0.5 | ≤0.5 | - |

| Klebsiella oxytoca | - | - | - | - |

| Enterobacter cloacae | 311 (pooled) | ≤0.5 | 4 | - |

| Citrobacter freundii | 311 (pooled) | ≤0.5 | 4 | - |

| Serratia marcescens | - | - | 4 | - |

| Proteus spp. (indole-positive) | 311 (pooled) | ≤0.5 | ≤0.5 | - |

| Pseudomonas aeruginosa | 140 | - | 8 | - |

| Non-fermenters (pooled) | - | - | ≤16 | - |

Data compiled from multiple sources.[3][4][5][6]

Stability Against β-Lactamases

A key attribute of Carumonam is its stability in the presence of a variety of β-lactamases, enzymes that are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. Carumonam has demonstrated resistance to hydrolysis by common plasmid-mediated and chromosomally-mediated β-lactamases.[3][4][7] Specifically, it is more stable than aztreonam (B1666516) against the K-1 β-lactamase produced by Klebsiella oxytoca.[3] However, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, such as OXA-48 and New Delhi metallo-β-lactamase (NDM), can confer resistance to a broad range of β-lactams, and continued surveillance of Carumonam's activity against strains producing these enzymes is critical.[8][9][10][11]

Mechanisms of Resistance

Resistance to Carumonam in Gram-negative bacteria is multifactorial and can arise through several mechanisms, primarily:

-

Alterations in Porin Channels: Gram-negative bacteria possess porin channels in their outer membrane that allow the influx of hydrophilic molecules like Carumonam. A decrease in the number of these porins or mutations that alter their selectivity can significantly reduce the intracellular concentration of the antibiotic, leading to resistance.

-

Overexpression of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell. The overexpression of these pumps is a common mechanism of multidrug resistance. In Enterobacteriaceae, the AcrAB-TolC system is a major efflux pump, and its expression is tightly regulated by a network of transcriptional regulators, including MarA, SoxS, and RamA.[12][13]

-

Production of β-Lactamases: While Carumonam is stable against many β-lactamases, the production of certain potent enzymes, particularly some ESBLs and carbapenemases, can lead to its inactivation.[8][10]

-

Target Site Modifications: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of Carumonam, can reduce the binding affinity of the drug, thereby conferring resistance.

Signaling Pathways and Regulatory Networks in Resistance

The expression of resistance determinants in Gram-negative bacteria is controlled by complex regulatory networks. Understanding these pathways is crucial for the development of strategies to overcome resistance.

Experimental Protocols

The in vitro activity of Carumonam is primarily determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two commonly employed techniques.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Carumonam sodium powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to twice the highest concentration to be tested.

-

Serial Dilution: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the concentrated Carumonam solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of Carumonam that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Carumonam susceptibility disks (30 µg)

-

Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Application of Disks: Aseptically apply the 30 µg Carumonam disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Ensure the disks are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI). For Carumonam, a zone diameter of ≥21 mm is generally considered susceptible, and ≤14 mm is considered resistant.[7]

Conclusion

This compound exhibits potent in vitro activity against a range of clinically important Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa.[4][7] Its stability against many β-lactamases is a significant advantage. However, the continuous evolution of resistance mechanisms, such as the production of potent β-lactamases and the modulation of efflux and influx pathways, necessitates ongoing surveillance and research. The standardized protocols outlined in this guide are essential for the accurate assessment of Carumonam's activity and for monitoring trends in antimicrobial resistance. A thorough understanding of its spectrum of activity and the molecular basis of resistance is critical for guiding its potential clinical applications and for the development of future antimicrobial strategies.

References

- 1. An Intertwined Network of Regulation Controls Membrane Permeability Including Drug Influx and Efflux in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy of carumonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in-vitro activity and beta-lactamase stability of carumonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carumonam's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of carumonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of carumonam (RO 17-2301) and twelve other antimicrobials against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extended-spectrum β-lactamase-producing and carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NDM-5 and OXA-181 Beta-Lactamases, a Significant Threat Continues To Spread in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. mdpi.com [mdpi.com]

A Comparative Analysis of Carumonam Sodium and Aztreonam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structural, physicochemical, and biological properties of two prominent monobactam antibiotics: Carumonam (B1668587) Sodium and Aztreonam (B1666516). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Structural Differences and Physicochemical Properties

Carumonam and Aztreonam are both synthetic monocyclic β-lactam antibiotics, a class characterized by a lone β-lactam ring not fused to another ring structure.[1][2] This structural feature is key to their specific activity against aerobic Gram-negative bacteria and their stability against many β-lactamases.[3][4] The primary structural distinction between Carumonam and Aztreonam lies in the substituent at the C4 position of the azetidinone ring. Aztreonam possesses a methyl group at this position, whereas Carumonam features a carbamoyloxymethyl group.[5][6] This seemingly minor difference influences their physicochemical properties and can impact their biological activity.

The side chains attached at the C3 position are identical, featuring an aminothiazolyl oxime moiety, which is crucial for their antibacterial spectrum.[5][7] Both molecules also possess a sulfonic acid group at the N1 position of the β-lactam ring, which activates the ring and is essential for its antibacterial efficacy.[5]

A summary of their key physicochemical properties is presented in Table 1.

| Property | Carumonam Sodium | Aztreonam |

| Chemical Formula | C₁₂H₁₂N₆Na₂O₁₀S₂[8] | C₁₃H₁₇N₅O₈S₂[3] |

| Molecular Weight | 510.37 g/mol [8] | 435.43 g/mol [9] |

| Appearance | Colorless powder[10] | White crystalline, odorless powder[9] |

| Solubility | Soluble in DMSO[10] | Soluble in DMF, DMSO; slightly soluble in methanol; very slightly soluble in ethanol[9] |

| Stereochemistry | Absolute[8] | (2S,3S)[3] |

Table 1: Comparative Physicochemical Properties of this compound and Aztreonam.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The bactericidal action of both Carumonam and Aztreonam results from the inhibition of bacterial cell wall synthesis.[1][2] They exhibit a high affinity for penicillin-binding protein 3 (PBP3), a crucial enzyme involved in the final stages of peptidoglycan synthesis.[1][3] By binding to PBP3, these monobactams block the transpeptidation step, which is the cross-linking of peptidoglycan chains.[1][4] This disruption of cell wall integrity leads to the formation of filamentous and non-viable bacterial cells, ultimately resulting in cell lysis and death.[1][2] A key advantage of their targeted mechanism is the minimal disruption to the host's normal bacterial flora, as they show little to no activity against Gram-positive bacteria and anaerobes.[3][11]

Comparative In Vitro and In Vivo Activity

Both Carumonam and Aztreonam exhibit a potent and specific activity against a wide spectrum of Gram-negative aerobic pathogens, including Pseudomonas aeruginosa and various members of the Enterobacteriaceae family.[3][12] They are generally inactive against Gram-positive bacteria and anaerobes.[4]

Comparative studies have shown that the in vitro activity of Carumonam is broadly similar to that of Aztreonam against most Gram-negative bacilli.[13][14] However, some studies have indicated that Carumonam may be more active against certain strains, such as gentamicin-resistant Pseudomonas aeruginosa.[13] Furthermore, Carumonam has been reported to be more stable than Aztreonam to hydrolysis by the K-1 β-lactamase of Klebsiella oxytoca.[15]

In vivo studies in animal models have demonstrated that the pharmacokinetic profiles of Carumonam and Aztreonam are generally similar, although some differences in tissue distribution, excretion, and serum protein binding have been observed.[16] For instance, the biliary excretion of Carumonam was found to be smaller than that of Aztreonam in rats.[16]

Experimental Protocols

Synthesis of Aztreonam

The synthesis of Aztreonam is a multi-step process that typically starts from L-threonine. A general synthetic workflow is outlined below, based on established patent literature.[17][18][19]

Step 1: Preparation of (3S,4S)-3-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid (Aztreonam Nucleus)

This key intermediate is synthesized from L-threonine through a series of reactions including esterification, cyclization, and sulfonation. The specific reagents and conditions can vary, but a common approach involves the use of protecting groups to ensure the desired stereochemistry.

Step 2: Synthesis of the Side Chain

The activated side chain, (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyimino acetic acid benzothiazol-2-yl-thiolester, is prepared separately. This involves the formation of the aminothiazole ring and the introduction of the oxime group with the appropriate stereochemistry.

Step 3: Condensation Reaction

The Aztreonam nucleus is reacted with the activated side chain in an appropriate solvent system, such as a mixture of acetonitrile (B52724) and THF, in the presence of a base like triethylamine.[19] The reaction is typically carried out at a controlled temperature (e.g., 0°C).[19]

Step 4: Deprotection

The protecting groups on the side chain are removed, often using an acid such as trifluoroacetic acid or hydrochloric acid in an aqueous medium.[19][20]

Step 5: Purification

The crude Aztreonam is purified by crystallization from a suitable solvent system, such as a mixture of water and acetone.[20] The purity of the final product is assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of Carumonam follows a similar strategy to that of Aztreonam, involving the preparation of a monobactam nucleus and a side chain, followed by their condensation. The key difference is the starting material for the nucleus to incorporate the C4-carbamoyloxymethyl substituent.

Step 1: Preparation of (3S,4S)-3-Amino-2-oxo-4-(carbamoyloxymethyl)azetidine-1-sulfonic acid (Carumonam Nucleus)

This intermediate is synthesized from a suitable starting material, such as L-aspartic acid, through a series of stereoselective reactions.

Step 2: Synthesis of the Side Chain

The side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetyl chloride hydrochloride, is prepared and activated for the condensation reaction.

Step 3: Condensation Reaction

The Carumonam nucleus is condensed with the activated side chain in a suitable solvent, such as 1,2-dichloroethane, in the presence of a base like tri-n-butylamine at low temperatures (-30 to -25 °C).[21]

Step 4: Salt Formation and Purification

The resulting Carumonam is converted to its disodium (B8443419) salt by treatment with a sodium base, such as sodium bicarbonate or sodium hydroxide, in an aqueous solution.[21] The final product, this compound, is then isolated by crystallization, for example, by the addition of an alcohol like ethanol.[21] The product is then dried under vacuum.[21]

Characterization

The structural integrity and purity of the synthesized this compound and Aztreonam should be confirmed using a battery of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

This compound and Aztreonam are potent monobactam antibiotics with a focused spectrum of activity against Gram-negative bacteria. Their core structural difference at the C4 position of the azetidinone ring leads to subtle but potentially significant variations in their physicochemical and biological properties. This technical guide provides a detailed comparison to aid researchers and drug development professionals in understanding the nuances of these important antimicrobial agents. Further research into novel derivatives and formulations of these monobactams continues to be a promising avenue for combating the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aztreonam - Wikipedia [en.wikipedia.org]

- 5. Aztreonam: Package Insert / Prescribing Information [drugs.com]

- 6. Carumonam - Wikipedia [en.wikipedia.org]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Aztreonam [drugfuture.com]

- 10. Carumonam [drugfuture.com]

- 11. nbinno.com [nbinno.com]

- 12. amberlife.net [amberlife.net]

- 13. Comparative in vitro antimicrobial activity of carumonam, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative pharmacokinetics of carumonam and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aztreonam synthesis - chemicalbook [chemicalbook.com]

- 18. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]

- 19. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]

- 20. KR100687001B1 - Aztreonam recipe - Google Patents [patents.google.com]

- 21. CN103044416A - Synthetic method of this compound - Google Patents [patents.google.com]

Methodological & Application

Carumonam Sodium: In Vitro Susceptibility Testing Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic, a class of beta-lactam drugs characterized by a monocyclic beta-lactam ring.[1][2] This structural feature confers resistance to many beta-lactamases produced by bacteria.[1][3] Carumonam is effective against a range of Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] These application notes provide detailed protocols for in vitro susceptibility testing of Carumonam Sodium, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[1][3] PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, Carumonam blocks the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[1][3] This leads to cell lysis and bacterial death.[1][3] Due to its mechanism, Carumonam is primarily active against Gram-negative bacteria.[4]

Mechanism of action of this compound.

In Vitro Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to this compound include broth microdilution and disk diffusion assays. The following protocols are based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that specific breakpoints for Carumonam may not be present in the most recent CLSI or EUCAST tables. The interpretive criteria provided below are based on historical data and should be used as a reference, with the understanding that verification using current quality control strains is essential.

Table 1: Historical Interpretive Criteria for Carumonam Susceptibility Testing

| Testing Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |

| Disk Diffusion | 30 µg | ≥ 21 (Susceptible) | ≤ 8.0 |

| 15-20 (Intermediate) | - | ||

| ≤ 14 (Resistant) | ≥ 32 | ||

| Broth Microdilution | - | - | ≤ 8.0 (Susceptible) |

| 16 (Intermediate) | |||

| ≥ 32 (Resistant) |

Note: These values are based on historical data and may not reflect the latest CLSI or EUCAST guidelines. Laboratories should perform their own validation.

Table 2: Quality Control Ranges for Carumonam Susceptibility Testing

| Quality Control Strain | Disk Diffusion (30 µg) Zone Diameter (mm) | Broth Microdilution MIC (µg/mL) |

| Escherichia coli ATCC® 25922 | 30 - 36 | 0.03 - 0.25 |

| Pseudomonas aeruginosa ATCC® 27853 | 24 - 32 | 1.0 - 4.0 |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth.

Broth Microdilution Workflow.

Disk Diffusion Method

The disk diffusion method is a qualitative test where antibiotic-impregnated disks are placed on an agar (B569324) surface inoculated with the test organism.

Materials:

-

This compound disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

Disk Diffusion Workflow.

Resistance Mechanisms

Bacterial resistance to Carumonam can arise through several mechanisms, although it is stable to many common β-lactamases.[1] Potential resistance mechanisms include:

-

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Carumonam, thereby decreasing its efficacy.

-

Efflux Pumps: Some bacteria may possess or acquire efflux pumps that can actively transport Carumonam out of the cell, preventing it from reaching its target PBPs.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of Carumonam into the cell.

Conclusion

The in vitro susceptibility of bacterial isolates to this compound can be reliably determined using standardized broth microdilution and disk diffusion methods. Adherence to established protocols and the use of appropriate quality control strains are critical for obtaining accurate and reproducible results. While historical interpretive criteria are available, it is recommended to consult the latest guidelines from standards organizations like CLSI and EUCAST for the most current information. Understanding the mechanism of action and potential resistance pathways is also crucial for the effective development and use of this antibiotic.

References

Determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium via Broth Microdilution

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carumonam (B1668587) is a monobactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria.[1][2] Its efficacy is attributed to its stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[3][4] The mechanism of action for Carumonam involves the inhibition of bacterial cell wall synthesis.[3] It specifically binds with high affinity to penicillin-binding protein 3 (PBP3), which is a critical enzyme in the final stages of peptidoglycan synthesis.[5] This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Carumonam Sodium using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.[6][7][8]

Data Presentation

The following table summarizes the in vitro activity of Carumonam against a range of Gram-negative clinical isolates. MIC values are presented as the concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, along with the overall range of MICs observed.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 311 | ≤0.06 - 4 | 0.12 | 0.25 |

| Klebsiella pneumoniae | 153 | ≤0.06 - >128 | 0.12 | 0.5 |

| Klebsiella oxytoca | 153 | ≤0.06 - 8 | 0.12 | 0.25 |

| Enterobacter cloacae | 153 | ≤0.06 - >128 | 0.25 | 32 |

| Citrobacter freundii | 153 | ≤0.06 - 32 | 0.25 | 8 |

| Serratia marcescens | 153 | ≤0.06 - 16 | 0.5 | 4 |

| Proteus mirabilis | 153 | ≤0.06 - 0.5 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 140 | 0.25 - >128 | 8 | 64 |

Experimental Protocols

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7][8]

Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Quality control (QC) strains: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile reagent reservoirs

-

Multichannel pipettes

-

Incubator (35°C ± 2°C)

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquots of the stock solution can be stored at -70°C for up to six months.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Procedure

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

-

The final volume in each well should be 100 µL.

-

Inoculate each well with 10 µL of the standardized bacterial suspension (5 x 10⁵ CFU/mL), resulting in a final inoculum concentration of approximately 5 x 10⁴ CFU/mL.

-

Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) for each organism tested.

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

Following incubation, examine the microtiter plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MICs for the QC strains should fall within the established acceptable ranges. For E. coli ATCC 25922, the expected MIC range for Carumonam is 0.03 to 0.25 µg/mL, and for P. aeruginosa ATCC 27853, it is 1.0 to 4.0 µg/mL.

Mandatory Visualizations

Signaling Pathway of Carumonam

Caption: Mechanism of action of Carumonam.

Experimental Workflow for Broth Microdilution MIC Determination

Caption: Broth microdilution workflow.

References

- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of carumonam (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antibacterial activities of monobactams against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Comparative in vitro antimicrobial activity of carumonam, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound | AntibioticDB [antibioticdb.com]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. intertekinform.com [intertekinform.com]

Application Notes and Protocols: Carumonam Sodium Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic with a spectrum of activity primarily against Gram-negative bacteria. The disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized and widely used technique to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed methodology for performing a disk diffusion assay to assess the susceptibility of bacteria to Carumonam Sodium.

The protocols outlined are based on established disk diffusion principles and specific data available for Carumonam. It is important to note that while historical data provides interpretive criteria, Carumonam is not currently listed in the latest Clinical and Laboratory Standards Institute (CLSI) M100 or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables. Therefore, the provided interpretive guidelines should be applied with this consideration.

Principle of the Method

A standardized inoculum of a bacterial isolate is swabbed uniformly across the surface of a Mueller-Hinton Agar (B569324) (MHA) plate. A paper disk impregnated with a specified concentration of this compound (30 µg) is then placed on the agar surface. The plate is incubated under specific conditions, during which the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterial isolate is susceptible to Carumonam, a clear zone of growth inhibition will form around the disk. The diameter of this zone is measured in millimeters and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Materials and Reagents

-

This compound 30 µg antimicrobial susceptibility test disks

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Tryptic Soy Broth or other suitable broth medium

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps or antibiotic disk dispenser

-

Incubator (35 ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Quality control (QC) strains:

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Data Presentation

Interpretive Criteria for this compound (30 µg) Disk Diffusion

The following table summarizes the zone diameter interpretive criteria for Carumonam based on historical studies.

| Organism Category | Zone Diameter (mm) | Interpretation | MIC Correlate (µg/mL) | Reference |

| Gram-negative organisms | ≥ 23 | Susceptible | ≤ 8.0 | |

| 18 - 22 | Intermediate | - | ||

| ≤ 17 | Resistant | ≥ 32.0 |

Note: An alternative earlier recommendation suggested susceptible at ≥ 21 mm and resistant at ≤ 14 mm.

Quality Control Ranges for this compound (30 µg)

Quality control must be performed regularly to ensure the accuracy of the testing procedure. The acceptable zone diameter ranges for the recommended QC strains are presented below.

| Quality Control Strain | ATCC® Number | Zone Diameter Range (mm) | Reference |

| Escherichia coli | 25922 | 30 - 36 | |

| Pseudomonas aeruginosa | 27853 | 24 - 32 |

Experimental Protocols

Preparation of Mueller-Hinton Agar Plates

-

Prepare MHA from a dehydrated commercial source according to the manufacturer's instructions.

-

Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Allow the agar to cool to 45-50°C in a water bath.

-

Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.

-

Allow the plates to solidify at room temperature.

-

Dry the plates, if necessary, to remove excess surface moisture before use.

-

Store prepared plates at 2-8°C.

Inoculum Preparation

The inoculum can be prepared using the direct colony suspension method.

-

Select 3-5 well-isolated colonies of the same morphological type from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or a suitable broth medium.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or adding more sterile saline to decrease it. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of MHA Plates

-

Dip a sterile cotton swab into the adjusted inoculum suspension.

-

Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

-

Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Allow the plate to sit with the lid slightly ajar for 3-5 minutes, but no more than 15 minutes, to allow the agar surface to dry.

Application of Antimicrobial Disks

-

Using sterile forceps or a disk dispenser, place a this compound 30 µg disk onto the inoculated surface of the MHA plate.

-

Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

-

If testing multiple antimicrobial agents on the same plate, ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones (at least 24 mm from center to center).

Incubation

-

Invert the plates and place them in an incubator set to 35 ± 2°C.

-

Incubate for 16-20 hours in ambient air.

Reading and Interpreting Results

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or caliper.

-

Read the plates from the back against a dark, non-reflective background.

-

Compare the measured zone diameter to the interpretive criteria in Table 4.1 to determine if the isolate is susceptible, intermediate, or resistant to this compound.

-

Ensure that the zone diameters for the QC strains fall within the acceptable ranges listed in Table 4.2. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the test must be repeated.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound disk diffusion assay.

Interpretation Logic Diagram

Caption: Logic for interpreting Carumonam zone diameters.

Application Notes and Protocols for Carumonam Sodium Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carumonam (B1668587) Sodium

Carumonam Sodium is a monobactam antibiotic effective against a wide range of Gram-negative bacteria.[1] It belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis. Due to its stability against many β-lactamases, Carumonam remains a valuable agent against resistant bacterial strains. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy in treating bacterial infections.

Quality Control (QC) Strains and Acceptable Ranges

Standardized quality control procedures are essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) recommends the use of specific American Type Culture Collection (ATCC) reference strains for monitoring the performance of this compound susceptibility tests.

The recommended QC strains and their acceptable zone diameter ranges for the disk diffusion method and minimal inhibitory concentration (MIC) ranges for the broth microdilution method are summarized below.

Table 1: Quality Control Ranges for this compound Disk Diffusion Susceptibility Testing (30 µg disk)

| Quality Control Strain | ATCC Number | Zone Diameter (mm) |

| Escherichia coli | 25922 | 30 - 36 |

| Pseudomonas aeruginosa | 27853 | 24 - 32 |

Data sourced from a study published in the Journal of Clinical Microbiology.[3]

Table 2: Quality Control Ranges for this compound Broth Microdilution Susceptibility Testing

| Quality Control Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 0.03 - 0.25 |

| Pseudomonas aeruginosa | 27853 | 1.0 - 4.0 |

Data sourced from a study published in the Journal of Clinical Microbiology.[3]

Experimental Protocols

The following are detailed protocols for performing this compound susceptibility testing using the disk diffusion and broth microdilution methods, based on established CLSI guidelines.

Protocol 1: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

Materials:

-

This compound 30 µg disks

-

Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)

-

QC strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853

-

Test bacterial isolates

-

Sterile saline or Mueller-Hinton broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

From a pure, overnight culture of the test organism or QC strain, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-